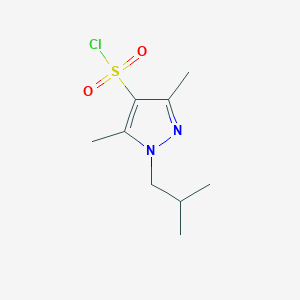amine CAS No. 1040003-06-2](/img/structure/B1461386.png)
[(2,4-Dichlorophenyl)methyl](pentan-2-yl)amine
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, was reported in a study . The reaction of 6-methyluracil with 2-chloromethyltiiran resulted in 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in the final compound .Molecular Structure Analysis
The structure of the similar compound mentioned above was confirmed by X-ray analysis, NMR, and IR spectroscopy . Its conformational behavior is determined by the internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the similar compound were described in the study . The reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in the final compound .Scientific Research Applications
Chromatographic Separation and Quantification
The compound's derivatives, particularly dinitrophenyl derivatives, have been utilized in thin-layer chromatography for separating simple steam volatile amines. This technique is particularly effective in isolating amines present in biological materials. DNP-amines separated on Silica Gel H can be quantitatively determined through spectrophotometric methods after elution with methanol (Ilert & Hartmann, 1972).
Structural and Spectroscopic Studies
Novel hydrochloride salts of cathinones related to the compound have been identified and examined through various spectroscopic methods including GC-MS, IR, NMR, and electronic absorption spectroscopy. These studies provide insights into the structural and electronic properties of these compounds, contributing to our understanding of their chemical behavior (Nycz et al., 2016).
Application in Asymmetric Hydrogenations
Derivatives of (2,4-Dichlorophenyl)methylamine have been synthesized and applied in rhodium-catalyzed asymmetric hydrogenations. The study on the role of the stereogenic elements in the backbone and terminal moiety of these compounds has shown excellent enantioselectivity and provided insights into the mechanism of asymmetric induction (Balogh et al., 2013).
Applications in Nucleoside Modification
Modifications of thymidine and uridine at specific positions to form amine analogues have been achieved. These modifications led to the formation of novel bifunctional chelators and their rhenium tricarbonyl complexes, which were characterized by various spectroscopic techniques. The study expands the utility of modified nucleosides in medicinal chemistry and imaging applications (Wei et al., 2005).
The utilization of (2,4-Dichlorophenyl)methylamine and its derivatives in scientific research spans a diverse range of applications, from chromatography and spectroscopic studies to catalysis and medicinal chemistry. These insights highlight the compound's versatility and its contribution to advancing scientific knowledge in various fields.
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N/c1-3-4-9(2)15-8-10-5-6-11(13)7-12(10)14/h5-7,9,15H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMCKISFDBTEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-chloro-2-[1-(propan-2-yl)-1H-pyrrole-2-amido]benzoic acid](/img/structure/B1461310.png)
![3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid](/img/structure/B1461312.png)





